Cas no 560082-53-3 (6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one)
6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2H-1,4-BENZOXAZIN-3(4H)-ONE, 6-BROMO-8-FLUORO-
- 6-bromo-8-fluoro-4H-1,4-benzoxazin-3-one
- 6-BroMo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one
- A8070
- Z1269118342
- A1-24238
- 6-Bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one; 6-Bromo-8-fluoro-4H-benzo[1,4]oxazin-3-one
- MFCD09835008
- EN300-198837
- 6-BROMO-8-FLUORO-2H-1,4-BENZOXAZIN-3(4H)-ONE
- AKOS017553704
- LMBVTDHVXJAUKM-UHFFFAOYSA-N
- DB-012302
- DTXSID90676859
- AB53067
- CS-0142287
- 560082-53-3
- 6-Bromo-8-fluoro-4H-benzo[1,4]oxazin-3-one
- AS-43389
- SCHEMBL4102483
- 6-BROMO-8-FLUORO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
- 6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one
-
- MDL: MFCD09835008
- Inchi: 1S/C8H5BrFNO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12)
- InChI Key: LMBVTDHVXJAUKM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)NC(CO2)=O)F
Computed Properties
- Exact Mass: 244.94900
- Monoisotopic Mass: 244.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.754
- Boiling Point: 356°C at 760 mmHg
- Flash Point: 169.103°C
- Refractive Index: 1.579
- PSA: 38.33000
- LogP: 2.05710
6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM362929-5g |
6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one |
560082-53-3 | 95%+ | 5g |
$641 | 2022-08-31 | |
| abcr | AB311893-1 g |
6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one; 97% |
560082-53-3 | 1g |
€272.60 | 2022-03-25 | ||
| abcr | AB311893-5 g |
6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one; 97% |
560082-53-3 | 5g |
€755.80 | 2022-03-25 | ||
| Alichem | A019098582-1g |
6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one |
560082-53-3 | 95% | 1g |
$238.14 | 2023-09-01 | |
| Alichem | A019098582-5g |
6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one |
560082-53-3 | 95% | 5g |
$750.87 | 2023-09-01 | |
| Enamine | EN300-198837-0.05g |
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
560082-53-3 | 95.0% | 0.05g |
$46.0 | 2025-02-20 | |
| Enamine | EN300-198837-0.1g |
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
560082-53-3 | 95.0% | 0.1g |
$69.0 | 2025-02-20 | |
| Enamine | EN300-198837-0.25g |
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
560082-53-3 | 95.0% | 0.25g |
$99.0 | 2025-02-20 | |
| Enamine | EN300-198837-0.5g |
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
560082-53-3 | 95.0% | 0.5g |
$155.0 | 2025-02-20 | |
| Enamine | EN300-198837-1.0g |
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
560082-53-3 | 95.0% | 1.0g |
$199.0 | 2025-02-20 |
6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Suppliers
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Additional information on 6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one
6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 560082-53-3): A Comprehensive Overview
6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 560082-53-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzoxazinone derivative features a unique molecular structure combining bromine and fluorine substituents, making it a valuable intermediate for drug discovery and material science applications. With the growing demand for fluorinated organic compounds in medicinal chemistry, this molecule stands out due to its potential bioactivity and synthetic versatility.
The compound's systematic name reflects its structural features: a benzoxazine core modified with 6-bromo and 8-fluoro substituents. Researchers frequently search for information about halogenated benzoxazinones due to their importance in developing new therapeutic agents. Recent trends in pharmaceutical chemistry show increased interest in fluorine-containing drug candidates, as the introduction of fluorine atoms often enhances metabolic stability and bioavailability. This aligns perfectly with the properties of 6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, which offers multiple sites for further chemical modifications.
From a synthetic chemistry perspective, CAS 560082-53-3 serves as a crucial building block for various organic transformations. Its dihydrobenzoxazin-3-one scaffold provides an excellent platform for constructing more complex molecular architectures. Many researchers investigating heterocyclic compound synthesis or medicinal chemistry intermediates frequently inquire about this compound's reactivity and potential applications. The presence of both bromine and fluorine atoms makes it particularly valuable for cross-coupling reactions and nucleophilic substitutions, which are fundamental in modern organic synthesis.
In pharmaceutical applications, 6-Bromo-8-fluoro-1,4-benzoxazin-3-one has shown promise as a precursor for various biologically active molecules. The benzoxazinone pharmacophore is known to exhibit diverse pharmacological properties, including potential anti-inflammatory and antimicrobial activities. Current research trends focus on developing targeted small molecule therapies, and this compound's structural features make it an attractive candidate for such investigations. Scientists searching for novel drug scaffolds or fluorinated bioactive compounds often explore derivatives of this molecule.
The commercial availability of 6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 560082-53-3) has increased in recent years, reflecting its growing importance in chemical research. Suppliers typically highlight its high purity (>98%) and suitability for various synthetic applications. For researchers working on structure-activity relationship studies or lead compound optimization, this compound offers valuable opportunities for molecular diversification. The market for such specialty chemicals continues to expand as pharmaceutical companies seek new chemical entities for drug development pipelines.
Analytical characterization of 6-Bromo-8-fluoro-1,4-benzoxazin-3-one typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's identity and purity, which are critical for research applications. Many laboratory professionals search for detailed spectral data and analytical protocols when working with this compound, emphasizing the need for comprehensive technical information in product documentation.
From a safety perspective, proper handling of 6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one requires standard laboratory precautions. While not classified as highly hazardous, researchers should consult the material safety data sheet (MSDS) for specific handling instructions. The scientific community's increasing focus on green chemistry principles has led to investigations into more sustainable synthetic routes for such heterocyclic compounds, another area where this molecule finds relevance.
The future prospects for CAS 560082-53-3 appear promising, particularly in the context of fragment-based drug discovery and medicinal chemistry. As the pharmaceutical industry continues to explore privileged structures for drug development, the benzoxazinone core represented by this compound offers numerous possibilities. Its combination of halogen atoms at specific positions makes it particularly interesting for designing compounds with optimized pharmacokinetic properties and target binding affinity.
In conclusion, 6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 560082-53-3) represents an important chemical entity with wide-ranging applications in pharmaceutical research and synthetic chemistry. Its unique structural features and potential biological activities make it a valuable compound for scientists working on drug discovery, medicinal chemistry, and organic synthesis. As research continues to uncover new applications for halogenated heterocycles, this compound is likely to maintain its significance in chemical and pharmaceutical development.
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